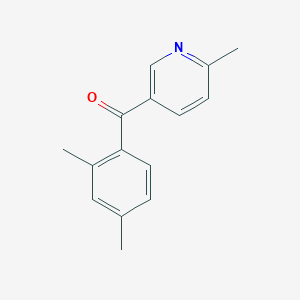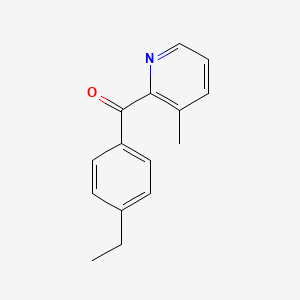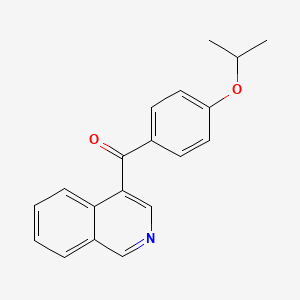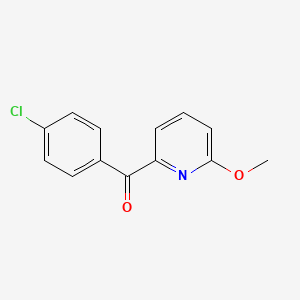
5-(2,4-Dimethylbenzoyl)-2-methylpyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacokinetic and Metabolic Studies
The pharmacokinetics and tissue distribution of novel compounds, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, which could share structural similarities with 5-(2,4-Dimethylbenzoyl)-2-methylpyridine, have been investigated in various animal models. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) properties of potential therapeutic agents, providing insights into their effectiveness and safety profiles (Kim et al., 2008).
Antipsychotic Potential
Research has explored the antipsychotic-like properties of certain compounds, possibly including derivatives of 5-(2,4-Dimethylbenzoyl)-2-methylpyridine. These studies examine the behavioral effects in animal models to identify potential new treatments for psychiatric disorders. For instance, compounds with specific receptor affinities or enzymatic inhibition profiles could provide insights into novel antipsychotic mechanisms (Wise et al., 1986).
Diabetes and Metabolic Disorders
Some studies have focused on the insulin-sensitizing activities of certain malonic acids and related compounds, which could include 5-(2,4-Dimethylbenzoyl)-2-methylpyridine derivatives. These investigations aim to identify new therapeutic options for managing diabetes and associated metabolic disorders by enhancing the body's response to insulin (Shinkai et al., 1998).
Cancer Research
The antitumor activities of specific compounds, possibly related to 5-(2,4-Dimethylbenzoyl)-2-methylpyridine, have been evaluated to identify potential anticancer agents. These studies often involve examining the effects on tumor growth in animal models or investigating the interaction with DNA or other cellular targets to understand the mechanisms of action and potential therapeutic applications (Lukka et al., 2012).
Neuropharmacology
Research into the neuropharmacological effects of compounds, which might include 5-(2,4-Dimethylbenzoyl)-2-methylpyridine derivatives, explores their potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and cognitive impairments. This includes studies on receptor binding affinities, modulation of neurotransmitter systems, and effects on animal behavior models to elucidate the mechanisms of action and potential benefits (Cremers et al., 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
A related compound, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, has been studied for its interaction with selected antifungal drug target enzymes .
Mode of Action
The related compound mentioned above interacts with antifungal drug target enzymes through in silico molecular docking . This suggests that 5-(2,4-Dimethylbenzoyl)-2-methylpyridine might also interact with its targets in a similar manner, leading to changes in the target’s function.
Result of Action
The related compound 5-(2,4-dimethylbenzyl)pyrrolidin-2-one has shown anti-aspergillus activity , suggesting that 5-(2,4-Dimethylbenzoyl)-2-methylpyridine might have similar effects.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-7-14(11(2)8-10)15(17)13-6-5-12(3)16-9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADLYSALDCWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223035 | |
| Record name | (2,4-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylbenzoyl)-2-methylpyridine | |
CAS RN |
1187167-97-0 | |
| Record name | (2,4-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate](/img/structure/B1392164.png)






